molecular formula C9H5BrClNO3 B8322886 alpha-Bromo-5-chloro-1,2-benzisoxazole-3-acetic acid

alpha-Bromo-5-chloro-1,2-benzisoxazole-3-acetic acid

Cat. No. B8322886
M. Wt: 290.50 g/mol
InChI Key: PVUUHEFWGCFGNT-UHFFFAOYSA-N
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Patent
US04957931

Procedure details

A suspension of alpha-bromo-5-chloro-1,2-benzisoxazole-3-acetic acid (3.39 Kg, 11.7 moles) in toluene (12 L) is heated at 96° C. for 18 hours. The solution is cooled room temperature and washed with water (2×4 L), saturated sodium bicarbonate solution (2×4 L) and water (2×4 L) before drying over anhydrous sodium sulfate (1 Kg) and filtering. The filtrate is evaporated in vacuo to afford the crude 5-chloro-3-bromomethyl-1,2-benzisoxazole, m.p. 83-85° C.
Quantity
3.39 kg
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]1[C:10]2[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1)C(O)=O>C1(C)C=CC=CC=1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]2[O:8][N:7]=[C:6]([CH2:2][Br:1])[C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
3.39 kg
Type
reactant
Smiles
BrC(C(=O)O)C1=NOC2=C1C=C(C=C2)Cl
Name
Quantity
12 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled room temperature
WASH
Type
WASH
Details
washed with water (2×4 L), saturated sodium bicarbonate solution (2×4 L) and water (2×4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous sodium sulfate (1 Kg)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NO2)CBr)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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